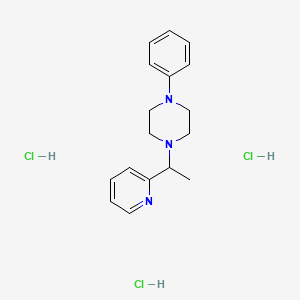

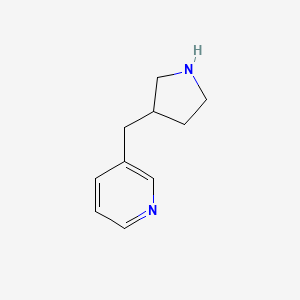

1-Phenyl-4-(1-(pyridin-2-yl)ethyl)piperazine trihydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

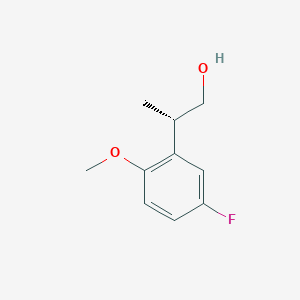

“1-Phenyl-4-(1-(pyridin-2-yl)ethyl)piperazine trihydrochloride” is a chemical compound that belongs to the class of pyridinylpiperazines . Pyridinylpiperazines are compounds containing a pyridinylpiperazine skeleton, which consists of a pyridine linked to a piperazine . Some derivatives of this substance are known to act as potent and selective α2-adrenergic receptor antagonists .

Synthesis Analysis

The synthesis of piperazine derivatives has been a focus of recent research . Methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of piperazine derivatives include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Mécanisme D'action

Target of Action

Similar compounds have been reported to interact with theserotonergic system and the benzodiazepine site of the GABAA receptor . These targets play crucial roles in regulating mood, anxiety, and other neurological functions.

Mode of Action

Similar compounds have been reported to exhibit anxiolytic-like activity mediated by theserotonergic system and the benzodiazepine site of the GABAA receptor . This suggests that the compound may interact with these targets, leading to changes in neuronal signaling and neurotransmitter release.

Biochemical Pathways

Given its potential interaction with the serotonergic system and the gabaa receptor, it may influence theserotonin signaling pathway and GABAergic neurotransmission . These pathways are involved in various downstream effects, including mood regulation, anxiety control, and other neurological functions.

Result of Action

Similar compounds have been reported to exhibitanxiolytic-like and antidepressant-like activities . This suggests that the compound may have potential effects on neuronal signaling and neurotransmitter release, leading to changes in mood and anxiety levels.

Avantages Et Limitations Des Expériences En Laboratoire

1-Phenyl-4-(1-(pyridin-2-yl)ethyl)piperazine trihydrochloride has several advantages for use in laboratory experiments. It is a relatively stable compound that can be easily synthesized and purified. This compound has also been shown to have low toxicity in animal models, making it a potentially safe compound for use in preclinical studies. However, one limitation of this compound is that its mechanism of action is not fully understood, which may make it difficult to interpret experimental results.

Orientations Futures

There are several potential future directions for research on 1-Phenyl-4-(1-(pyridin-2-yl)ethyl)piperazine trihydrochloride. In neuroscience, further studies could investigate the potential use of this compound as an antidepressant and anxiolytic agent, including its effects on specific brain regions and neurotransmitter systems. In oncology, future studies could explore the use of this compound in combination with other anti-cancer agents or as a potential treatment for specific types of cancer. Additionally, further research could investigate the mechanisms underlying the anti-cancer properties of this compound, including its effects on cell signaling pathways and gene expression.

Méthodes De Synthèse

1-Phenyl-4-(1-(pyridin-2-yl)ethyl)piperazine trihydrochloride can be synthesized through a two-step process. The first step involves the reaction of 1-(2-pyridyl)ethylamine with phenylacetyl chloride to form N-phenylacetyl-1-(2-pyridyl)ethylamine. The second step involves the reaction of this intermediate with piperazine and hydrochloric acid to form this compound trihydrochloride.

Applications De Recherche Scientifique

1-Phenyl-4-(1-(pyridin-2-yl)ethyl)piperazine trihydrochloride has been studied for its potential therapeutic applications in various fields of research. In neuroscience, this compound has been investigated for its effects on the central nervous system, including its potential as an antidepressant and anxiolytic agent. In oncology, this compound has been studied for its anti-cancer properties, specifically its ability to inhibit tumor growth and induce apoptosis in cancer cells.

Analyse Biochimique

Biochemical Properties

. For instance, some piperazine derivatives have been found to act as potent and selective α2-adrenergic receptor antagonists .

Cellular Effects

The specific cellular effects of 1-Phenyl-4-(1-(pyridin-2-yl)ethyl)piperazine trihydrochloride are currently unknown. Piperazine derivatives have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Propriétés

IUPAC Name |

1-phenyl-4-(1-pyridin-2-ylethyl)piperazine;trihydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H21N3.3ClH/c1-15(17-9-5-6-10-18-17)19-11-13-20(14-12-19)16-7-3-2-4-8-16;;;/h2-10,15H,11-14H2,1H3;3*1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KOJOGAADSUAFDV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=CC=N1)N2CCN(CC2)C3=CC=CC=C3.Cl.Cl.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H24Cl3N3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

376.7 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-Benzhydryl-3-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)urea](/img/structure/B2854859.png)

![2-[(4-butyl-2-oxo-2H-chromen-7-yl)oxy]propanoic acid](/img/structure/B2854862.png)

![5-Chloro-2-[1-(cyclobutylmethyl)piperidin-4-yl]oxypyrimidine](/img/structure/B2854864.png)

![N-(3,5-Dimethoxyphenyl)-2-{2-oxo-3-phenyl-1,4-diazaspiro[4.6]undec-3-EN-1-YL}acetamide](/img/structure/B2854868.png)

![N-[4-(4-acetamido-9,10-dioxoanthracen-1-yl)-9,10-dioxoanthracen-1-yl]acetamide](/img/structure/B2854882.png)